4-Iodo-6-nitro-1H-indazole is a synthetic compound belonging to the indazole family, characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound features an iodine atom at the 4-position and a nitro group at the 6-position of the indazole ring, which contributes to its reactivity and biological activity.
The compound can be synthesized from 6-nitroindazole through various chemical reactions, including iodination processes. The synthesis often involves the use of iodine or iodine-containing reagents in the presence of bases such as potassium carbonate, as well as solvents like dimethylformamide (DMF) .
The synthesis of 4-iodo-6-nitro-1H-indazole typically involves the following steps:
The iodination reaction generally proceeds via electrophilic substitution where the electron-rich indazole ring reacts with iodine, facilitated by a base that deprotonates the nitrogen atom, making it more nucleophilic .
The molecular structure of 4-iodo-6-nitro-1H-indazole can be represented by its chemical formula . The structure includes:
Key structural data include:
4-Iodo-6-nitro-1H-indazole can undergo various chemical reactions, including:
The reactions are often optimized for yield and selectivity. For example, controlling reaction time and temperature can minimize side reactions and enhance product formation .
The mechanism of action for compounds like 4-iodo-6-nitro-1H-indazole often involves interaction with biological targets such as enzymes or receptors. The presence of both the nitro and iodo groups can influence pharmacological properties by enhancing lipophilicity and altering electronic characteristics.
Research indicates that similar indazole derivatives exhibit various biological activities, including anti-inflammatory and anticancer effects, which may be attributed to their ability to interact with specific cellular pathways .
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structure and purity .
4-Iodo-6-nitro-1H-indazole has potential applications in various fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
Indazole derivatives have evolved from obscure heterocyclic curiosities to privileged scaffolds in modern drug discovery. The journey began with early observations of their inherent bioactivity, culminating in several FDA-approved therapeutics that underscore their pharmaceutical significance. The indazole nucleus—a bicyclic structure featuring fused benzene and pyrazole rings—exists predominantly in the thermodynamically stable 1H-tautomeric form, which governs its reactivity and biological interactions [2] [4].
Milestone developments include the discovery of benzydamine (1960s), a non-steroidal anti-inflammatory drug, and bendazac, an anti-cataract agent. The 21st century witnessed quantum leaps with PARP inhibitor niraparib (2017) for ovarian cancer and tyrosine kinase inhibitor pazopanib (2009) for renal cell carcinoma [2]. These agents exemplify how strategic substitution on the indazole core modulates target specificity and potency. The 6-nitroindazole moiety, in particular, emerged as a critical pharmacophore due to its electron-withdrawing properties and hydrogen-bonding capabilities, enabling precise interactions with biological targets like nitric oxide synthase isoforms and various kinases [5] [7].
Table 1: Key Milestones in Indazole Medicinal Chemistry
Time Period | Development | Significance |
---|---|---|
1960s | Discovery of benzydamine and bendazac | First therapeutic indazoles with anti-inflammatory applications |
Early 2000s | Synthesis of 6-nitroindazole derivatives | Identification of nitric oxide synthase inhibition |
2009 | FDA approval of pazopanib | Validation of indazoles as kinase inhibitors |
2017 | FDA approval of niraparib | PARP inhibition for DNA repair-targeted cancer therapy |
Table 2: Clinically Approved Indazole-Derived Agents
Compound | Therapeutic Category | Key Indazole Substitution Pattern |
---|---|---|
Pazopanib | Tyrosine kinase inhibitor | 1H-Indazole-5-sulfonamide |
Niraparib | PARP inhibitor | 1H-Indazole-7-carboxamide |
Benzydamine | NSAID | 3-(1-piperazinyl)methyl substitution |
Halogen-nitro substitution on indazole scaffolds creates synergistic electronic and steric effects critical for bioactivity. Iodine, a heavy halogen, enhances intermolecular interactions through halogen bonding with biomolecular targets, while the nitro group (–NO₂) provides strong electron-withdrawal, modulating π-electron density across the heterocyclic system [1] [4]. This combination is exemplified in 4-iodo-6-nitro-1H-indazole, where the iodine at C4 and nitro group at C6 create a push-pull electronic dynamic that influences reactivity and binding affinity [3].
The iodine atom serves dual roles:
Concurrently, the nitro group enhances:
Table 3: Comparative Effects of Halogen Substituents in Nitroindazoles
Halogen (Position) | Steric Effect | Electronic Effect | Biological Impact |
---|---|---|---|
Iodo (C4) | Large atom radius | Moderate electron-donation | Enhanced halogen bonding with targets |
Bromo (C4) | Medium radius | Weak electron-donation | Limited halogen bonding |
Chloro (C4) | Small radius | Strong σ-electron withdrawal | Minimal halogen bonding |
Table 4: Molecular Descriptors of 4-Iodo-6-nitro-1H-Indazole
Property | Value | Significance |
---|---|---|
Molecular weight | 289.03 g/mol | Optimal for drug-like molecules |
LogP (calculated) | ~2.1 | Moderate lipophilicity for membrane permeability |
Hydrogen-bond acceptors | 4 | Enhanced target binding capacity |
Halogen bond donors | 1 (Iodine) | Specific biomolecular interactions |
The 4-iodo-6-nitro-1H-indazole scaffold represents a strategic advance in medicinal chemistry due to its synthetic versatility and targeted bioactivity. This substitution pattern creates a chemically orthogonal system where each functional group enables distinct transformations: the iodine serves as a site for metal-catalyzed cross-coupling, while the nitro group allows reduction to amines or functional group interconversions to amides and sulfonamides [1] [4]. These properties make it a multipurpose building block for generating diverse libraries of bioactive molecules.
Synthetic Applications:
Bioactivity Relevance:
Table 5: Synthetic Applications of 4-Iodo-6-nitro-1H-Indazole
Reaction Type | Reagents/Conditions | Products | Application |
---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 4-Aryl-6-nitroindazoles | Kinase inhibitor scaffolds |
Nitro reduction | SnCl₂·2H₂O, EtOH, reflux | 4-Iodo-6-amino-1H-indazole | Diazotization & Sandmeyer chemistry |
Buchwald-Hartwig amination | CuI, phenanthroline, Cs₂CO₃ | 4-Amino-6-nitroindazoles | Aniline bioisosteres |
Table 6: Bioactivity Linked to 4-Iodo-6-nitro-1H-Indazole Functionalization
Biological Target | Role of Iodine | Role of Nitro Group | Therapeutic Area |
---|---|---|---|
Tyrosine kinases | Halogen bonding with hinge region | Charge transfer with Lys/Arg residues | Oncology |
DNA repair enzymes | Hydrophobic pocket occupancy | Hydrogen bonding with Ser/Thr | Cancer chemotherapy |
Nitric oxide synthase | Steric blocking of inactive state | Electronic modulation of binding | Neuroinflammation |
The unique electronic profile of this compound—evidenced by its canonical SMILES representation (O=N+[O-])—creates a dipole moment orthogonal to the indazole plane, enhancing interactions with polarized enzyme binding sites [3] [6]. Its molecular weight (289.03 g/mol) and moderate lipophilicity (calculated LogP ~2.1) align with Lipinski's criteria for drug-like molecules, facilitating cellular penetration [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3